molecular formula C7H13NO3 B13215812 N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide

Cat. No.: B13215812
M. Wt: 159.18 g/mol
InChI Key: BVXGIUFQJCCMCT-RITPCOANSA-N
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Description

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide: is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is characterized by the presence of a hydroxy group attached to an oxolane ring, which is further connected to a propanamide group. This compound is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide typically involves the reaction of a suitable oxolane derivative with a propanamide precursor under controlled conditions. One common method includes the use of N-acetyl glucosamine as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of dry solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide involves its interaction with specific molecular targets. The hydroxy and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

N-[(3R,4R)-4-hydroxyoxolan-3-yl]propanamide

InChI

InChI=1S/C7H13NO3/c1-2-7(10)8-5-3-11-4-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10)/t5-,6+/m1/s1

InChI Key

BVXGIUFQJCCMCT-RITPCOANSA-N

Isomeric SMILES

CCC(=O)N[C@@H]1COC[C@@H]1O

Canonical SMILES

CCC(=O)NC1COCC1O

Origin of Product

United States

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